3-cyano-N-[5-(2-methoxyethyl)-1,3,4-oxadiazol-2-yl]benzamide
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Overview
Description
3-cyano-N-[5-(2-methoxyethyl)-1,3,4-oxadiazol-2-yl]benzamide is a chemical compound that belongs to the class of oxadiazole derivatives These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents
Scientific Research Applications
3-cyano-N-[5-(2-methoxyethyl)-1,3,4-oxadiazol-2-yl]benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-cyano-N-[5-(2-methoxyethyl)-1,3,4-oxadiazol-2-yl]benzamide typically involves the following steps:
Formation of the Oxadiazole Ring: This can be achieved by the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.
Introduction of the Cyano Group: The cyano group can be introduced through nucleophilic substitution reactions using cyanating agents such as sodium cyanide or potassium cyanide.
Attachment of the Benzamide Moiety: This step involves the reaction of the oxadiazole intermediate with benzoyl chloride or benzamide under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
3-cyano-N-[5-(2-methoxyethyl)-1,3,4-oxadiazol-2-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Sodium cyanide, potassium cyanide, benzoyl chloride, appropriate solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole derivatives with additional oxygen-containing functional groups, while reduction may lead to the formation of amine derivatives.
Mechanism of Action
The mechanism of action of 3-cyano-N-[5-(2-methoxyethyl)-1,3,4-oxadiazol-2-yl]benzamide involves its interaction with specific molecular targets and pathways. The cyano group and oxadiazole ring play crucial roles in its binding affinity and activity. The compound may inhibit or activate certain enzymes, receptors, or proteins, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
3-cyano-N-(2-methoxyethyl)benzamide: Similar structure but lacks the oxadiazole ring.
5-(2-methoxyethyl)-1,3,4-oxadiazole-2-thiol: Contains the oxadiazole ring but has a thiol group instead of the cyano group.
Uniqueness
3-cyano-N-[5-(2-methoxyethyl)-1,3,4-oxadiazol-2-yl]benzamide is unique due to the combination of the cyano group and the oxadiazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
3-cyano-N-[5-(2-methoxyethyl)-1,3,4-oxadiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4O3/c1-19-6-5-11-16-17-13(20-11)15-12(18)10-4-2-3-9(7-10)8-14/h2-4,7H,5-6H2,1H3,(H,15,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PELUFJCYHCIKJR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCC1=NN=C(O1)NC(=O)C2=CC=CC(=C2)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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